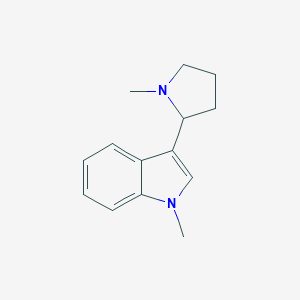
1-methyl-3-(1-methylpyrrolidin-2-yl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(1-methylpyrrolidin-2-yl)indole is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-methyl-3-(1-methylpyrrolidin-2-yl)indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1-methyl-3-(1-methylpyrrolidin-2-yl)indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indoles, benzofuroindoles, and diindole-2-carboxylates .
Applications De Recherche Scientifique
1-methyl-3-(1-methylpyrrolidin-2-yl)indole has diverse scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . In medicine, indole derivatives are explored for their therapeutic potential in treating various diseases . In the industry, they are used in the synthesis of pharmaceuticals and other biologically active compounds .
Mécanisme D'action
The mechanism of action of 1-methyl-3-(1-methylpyrrolidin-2-yl)indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, some indole derivatives exhibit antiviral activity by inhibiting viral replication .
Comparaison Avec Des Composés Similaires
1-methyl-3-(1-methylpyrrolidin-2-yl)indole can be compared with other similar compounds, such as indole-3-acetic acid, tryptophan, and lysergic acid diethylamide (LSD). These compounds share the indole nucleus but differ in their specific structures and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
19137-61-2 |
|---|---|
Formule moléculaire |
C14H18N2 |
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
1-methyl-3-(1-methylpyrrolidin-2-yl)indole |
InChI |
InChI=1S/C14H18N2/c1-15-9-5-8-14(15)12-10-16(2)13-7-4-3-6-11(12)13/h3-4,6-7,10,14H,5,8-9H2,1-2H3 |
Clé InChI |
ONASFMNNONUTBN-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CN(C3=CC=CC=C32)C |
SMILES canonique |
CN1CCCC1C2=CN(C3=CC=CC=C32)C |
Synonymes |
1-Methyl-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















